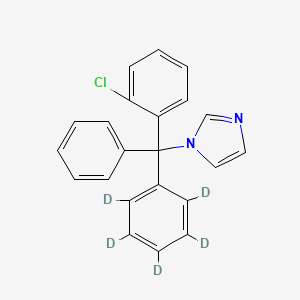

Clotrimazole-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clotrimazole-d5 est une version marquée au deutérium du clotrimazole, un dérivé de l'imidazole connu pour ses propriétés antifongiques. Le marquage au deutérium consiste à remplacer les atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. Cette modification est principalement utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques du clotrimazole sans altérer son activité biologique .

Applications De Recherche Scientifique

Clotrimazole-d5 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in various studies. Its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clotrimazole in biological systems.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of clotrimazole in the body.

Drug Development: Utilized as an internal standard in mass spectrometry for the quantification of clotrimazole in pharmaceutical formulations.

Biological Studies: Employed in research on antifungal mechanisms and the inhibition of cytochrome P450 enzymes.

Industrial Applications: Used in the development of antifungal coatings and treatments for various materials.

Mécanisme D'action

Target of Action

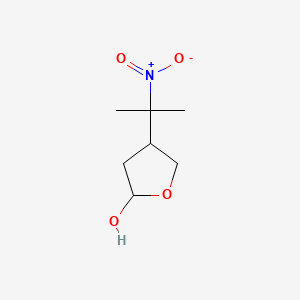

Clotrimazole-d5, like its parent compound Clotrimazole, is a broad-spectrum antimycotic drug . Its primary target is the enzyme CYP51A1 , which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

This compound interacts with its target, CYP51A1, by inhibiting the demethylation of 14 alpha lanosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a damaged permeability barrier in the fungal cytoplasmic membrane . The result is a fungistatic effect, where the growth of the fungus is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51A1, this compound prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased cell wall leakiness and the leaking of cell contents .

Pharmacokinetics

It can be inferred that like clotrimazole, it is likely to be well-tolerated with few side effects . More research would be needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. This disruption leads to increased cell wall leakiness and the leaking of cell contents . Additionally, because ergosterol directly stimulates the growth of fungal cells in a hormone-like fashion, the rapid onset of these events results in a dose- and time-dependent fungistatic effect .

Action Environment

It is known that clotrimazole is readily degradable by acids , which suggests that the pH of the environment could potentially influence the action of this compound

Safety and Hazards

Orientations Futures

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

Analyse Biochimique

Biochemical Properties

Clotrimazole-d5, like Clotrimazole, is active against a variety of fungi, including Candida albicans, Aspergillus fumigatus, Saccharomyces cerevisiae, Cryptococcus neoformans, Trichophyton mentagrophytes, and Microsporum canis . It displays fungistatic antimycotic activity by targeting the biosynthesis of ergosterol, thereby inhibiting fungal growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1), and decreases proliferation of HaCaT keratinocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acidic or electrophilic species present in biological target molecules via its nonsubstituted nitrogen . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Clotrimazole, the parent compound, is a well-tolerated product with few side effects .

Dosage Effects in Animal Models

Topical application of Clotrimazole (1%) reduces oxazolone-induced ear swelling in an oxazolone-sensitized mouse model of delayed-type hypersensitivity .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Clotrimazole, which targets the biosynthesis of ergosterol .

Transport and Distribution

Clotrimazole is known to interact with certain Gram-positive bacteria .

Subcellular Localization

Clotrimazole is known to mediate electron transfer reactions in biological systems .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

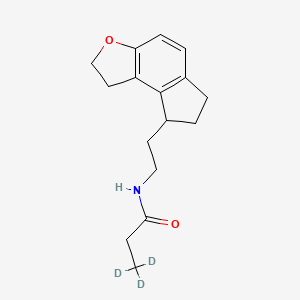

La synthèse du clotrimazole-d5 implique la deutération du clotrimazole. Ce processus commence généralement par la préparation de chlorure de benzyle deutéré, qui est ensuite mis à réagir avec l'imidazole dans des conditions spécifiques pour former du this compound. Les conditions de réaction incluent souvent l'utilisation de solvants et de catalyseurs deutérés pour garantir l'incorporation d'atomes de deutérium.

Préparation du chlorure de benzyle deutéré : Le chlorure de benzyle est traité avec du gaz deutérium en présence d'un catalyseur au palladium pour remplacer les atomes d'hydrogène par du deutérium.

Formation du this compound : Le chlorure de benzyle deutéré est ensuite mis à réagir avec l'imidazole dans un solvant comme le chloroforme deutéré, sous reflux, pour donner du this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de réacteurs à haute pression et de systèmes à écoulement continu peut améliorer l'efficacité de l'incorporation du deutérium.

Analyse Des Réactions Chimiques

Types de réactions

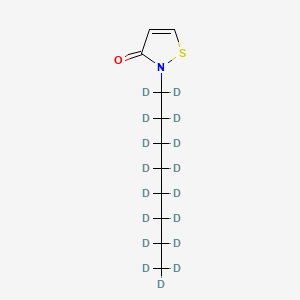

Le clotrimazole-d5 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés imidazoliques réduits.

Substitution : Des réactions de substitution nucléophile peuvent se produire, l'atome de chlore du this compound étant remplacé par d'autres nucléophiles comme des groupes hydroxyde ou amine.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; généralement effectuée dans des conditions anhydres.

Substitution : Hydroxyde de sodium, ammoniac ; réactions souvent réalisées dans des solvants polaires comme l'eau ou les alcools.

Principaux produits formés

Oxydation : Dérivés imidazoliques oxydés.

Réduction : Dérivés imidazoliques réduits.

Substitution : Composés imidazoliques substitués avec divers groupes fonctionnels.

Applications de recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable, qui permet un suivi précis dans diverses études. Ses applications comprennent :

Pharmacocinétique : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion du clotrimazole dans les systèmes biologiques.

Analyse des voies métaboliques : Aide à identifier les voies métaboliques et les intermédiaires du clotrimazole dans l'organisme.

Développement de médicaments : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du clotrimazole dans les formulations pharmaceutiques.

Études biologiques : Employé dans la recherche sur les mécanismes antifongiques et l'inhibition des enzymes du cytochrome P450.

Applications industrielles : Utilisé dans le développement de revêtements et de traitements antifongiques pour divers matériaux.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. Cette inhibition perturbe l'intégrité de la membrane, ce qui conduit à la lyse et à la mort des cellules. Le composé cible l'enzyme du cytochrome P450, en particulier la lanostérol 14α-déméthylase, qui est essentielle à la synthèse de l'ergostérol .

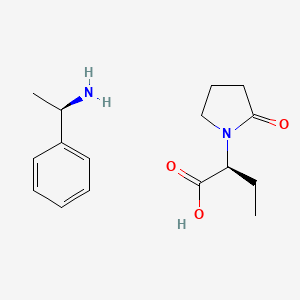

Comparaison Avec Des Composés Similaires

Le clotrimazole-d5 peut être comparé à d'autres agents antifongiques marqués au deutérium et à des dérivés de l'imidazole :

Ketoconazole-d5 : Un autre antifongique marqué au deutérium, similaire en structure mais avec des propriétés pharmacocinétiques différentes.

Miconazole-d5 : Partage le cycle imidazole, mais diffère dans sa structure de chaîne latérale et son spectre d'activité antifongique.

Fluconazole-d5 : Un dérivé du triazole ayant un spectre d'activité plus large et des voies métaboliques différentes.

Unicité

Le this compound est unique en raison de son marquage spécifique au deutérium, qui offre une stabilité accrue et permet des études pharmacocinétiques détaillées sans altérer l'activité biologique du composé. Cela en fait un outil précieux dans la recherche et les applications industrielles.

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-MBRJKSRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

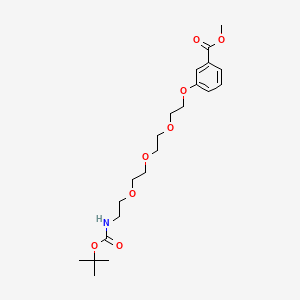

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)